
Tazarotenic Acid Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tazarotenic Acid Methyl Ester is a chemical compound with the molecular formula C20H19NO2S and a molecular weight of 337.44 g/mol . It is a derivative of tazarotene, a third-generation topical retinoid used primarily for the treatment of acne and psoriasis . This compound is an esterified form of tazarotenic acid, which is the active metabolite of tazarotene .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tazarotenic Acid Methyl Ester typically involves the esterification of tazarotenic acid. One common method is the reaction of tazarotenic acid with methanol in the presence of a catalyst such as thionyl chloride . This reaction is carried out at room temperature and results in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Tazarotenic Acid Methyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to tazarotenic acid and methanol under acidic or basic conditions.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used as catalysts.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Hydrolysis: Tazarotenic acid and methanol.
Reduction: The corresponding alcohol.
Substitution: Products vary based on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tazarotenic Acid Methyl Ester has several scientific research applications:
Wirkmechanismus
Tazarotenic Acid Methyl Ester is hydrolyzed in the skin to form tazarotenic acid, which is the active metabolite . Tazarotenic acid binds to retinoic acid receptors (RARs), specifically RAR-β and RAR-γ . This binding modulates gene expression, leading to the regulation of cell differentiation and proliferation . The compound also exhibits anti-inflammatory and immunomodulatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tazarotene: The parent compound, used topically for acne and psoriasis.
Adapalene: Another topical retinoid used for acne treatment.
Tretinoin: A first-generation retinoid used for acne and photoaging.
Uniqueness
Tazarotenic Acid Methyl Ester is unique due to its esterified form, which enhances its stability and allows for controlled hydrolysis to the active metabolite, tazarotenic acid . This property makes it particularly useful in topical formulations where gradual release and activation are desired .
Eigenschaften
Molekularformel |
C20H19NO2S |
|---|---|
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
methyl 6-[2-(4,4-dimethyl-2,3-dihydrothiochromen-6-yl)ethynyl]pyridine-3-carboxylate |
InChI |
InChI=1S/C20H19NO2S/c1-20(2)10-11-24-18-9-5-14(12-17(18)20)4-7-16-8-6-15(13-21-16)19(22)23-3/h5-6,8-9,12-13H,10-11H2,1-3H3 |
InChI-Schlüssel |
PXYOZRQDXZCRES-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCSC2=C1C=C(C=C2)C#CC3=NC=C(C=C3)C(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N6-(Benzoyloxy)-N2-[(phenylmethoxy)carbonyl]-L-lysine 1,1-Dimethylethyl Ester](/img/structure/B13441331.png)



![2-[(2,5-Dihydro-1,1-dioxido-3-thienyl)sulfonyl]hydrazide 4-Pyridinecarboxylic Acid](/img/structure/B13441348.png)
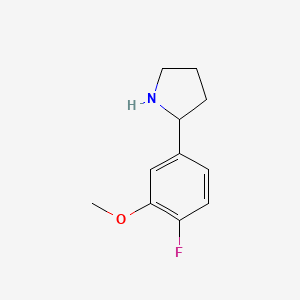

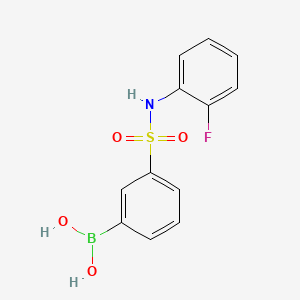
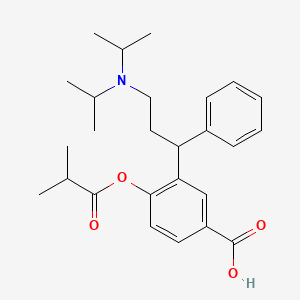
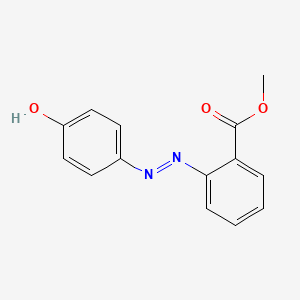
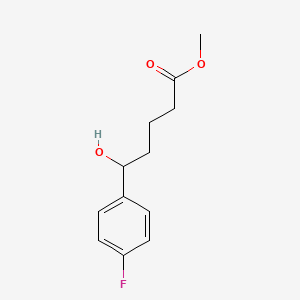
![N-(2,4-difluorophenyl)-4-[(3-ethoxy-4-hydroxyphenyl)methyl]-5-oxo-1,3,4-thiadiazine-2-carboxamide](/img/structure/B13441390.png)

![7-(6-Benzamido-9H-purin-9-yl)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl benzoate](/img/structure/B13441392.png)
